3-(Ethoxycarbonyl)-4-hydroxybenzoic acid
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Overview
Description
3-(Ethoxycarbonyl)-4-hydroxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group at the third position and a hydroxyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)-4-hydroxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethoxycarbonyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.
Oxidation: Conversion to quinones or other oxidized products using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine)
Major Products:
Esterification: Various esters depending on the alcohol used
Oxidation: Quinones or other oxidized derivatives
Reduction: Alcohols or partially reduced products
Substitution: Nitro, halo, or other substituted derivatives
Scientific Research Applications
Chemistry: 3-(Ethoxycarbonyl)-4-hydroxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: In the materials science industry, this compound is used in the synthesis of polymers and resins. It can also be employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-4-hydroxybenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes by binding to their active sites, thereby inhibiting or modulating their activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
3,4-Dihydroxybenzoic acid: Contains an additional hydroxyl group, which can lead to different reactivity and applications.
Ethyl 4-hydroxybenzoate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness: 3-(Ethoxycarbonyl)-4-hydroxybenzoic acid is unique due to the presence of both an ethoxycarbonyl group and a hydroxyl group on the benzene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C10H10O5 |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-ethoxycarbonyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-2-15-10(14)7-5-6(9(12)13)3-4-8(7)11/h3-5,11H,2H2,1H3,(H,12,13) |
InChI Key |
RUQDQCLSSYYPTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
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